2-Butenoic acid, 3-[(2-aminophenyl)amino]-2-chloro-, ethyl ester
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Overview
Description
2-Butenoic acid, 3-[(2-aminophenyl)amino]-2-chloro-, ethyl ester is an organic compound with the molecular formula C12H16ClN2O2. This compound is characterized by the presence of a butenoic acid backbone with an ethyl ester group, an amino group attached to a phenyl ring, and a chlorine atom. It is a versatile compound with applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-[(2-aminophenyl)amino]-2-chloro-, ethyl ester typically involves the reaction of 2-aminophenylamine with 2-chloro-3-butenoic acid ethyl ester under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure complete reaction and then cooled to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-[(2-aminophenyl)amino]-2-chloro-, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Butenoic acid, 3-[(2-aminophenyl)amino]-2-chloro-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-[(2-aminophenyl)amino]-2-chloro-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 3-amino-, ethyl ester: Similar structure but lacks the chlorine atom and the phenyl ring.
2-Butenoic acid, 3-methyl-, ethyl ester: Similar backbone but with a methyl group instead of the amino and phenyl groups.
3-[(2-aminophenyl)amino]-2-butenoic acid ethyl ester: Similar structure but without the chlorine atom.
Uniqueness
2-Butenoic acid, 3-[(2-aminophenyl)amino]-2-chloro-, ethyl ester is unique due to the presence of both the chlorine atom and the amino-phenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of new therapeutic agents and specialty chemicals.
Properties
CAS No. |
60110-22-7 |
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Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
ethyl 3-(2-aminoanilino)-2-chlorobut-2-enoate |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-17-12(16)11(13)8(2)15-10-7-5-4-6-9(10)14/h4-7,15H,3,14H2,1-2H3 |
InChI Key |
JBFJITKETSDDSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)NC1=CC=CC=C1N)Cl |
Origin of Product |
United States |
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